10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate
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Overview
Description
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminophenyl group attached to an octahydroacridin-10-ium core, paired with a perchlorate anion. Its unique chemical properties make it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenyl compounds with cyclohexanone derivatives under acidic conditions, followed by cyclization and subsequent ion exchange to introduce the perchlorate anion . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the large volumes of reagents and products .
Chemical Reactions Analysis
Types of Reactions
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Phenazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Aminophenyl derivatives: Compounds like 2-aminophenol and its derivatives have similar functional groups and reactivity.
Uniqueness
10-(2-Aminophenyl)-1,2,3,4,5,6,7,8-octahydroacridin-10-ium perchlorate is unique due to its specific combination of an aminophenyl group with an octahydroacridin-10-ium core, paired with a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
38564-11-3 |
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Molecular Formula |
C19H23ClN2O4 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-(1,2,3,4,5,6,7,8-octahydroacridin-10-ium-10-yl)aniline;perchlorate |
InChI |
InChI=1S/C19H23N2.ClHO4/c20-16-9-3-6-12-19(16)21-17-10-4-1-7-14(17)13-15-8-2-5-11-18(15)21;2-1(3,4)5/h3,6,9,12-13H,1-2,4-5,7-8,10-11,20H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
MFBHPDPHRFCKQL-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC2=[N+](C3=C(CCCC3)C=C2C1)C4=CC=CC=C4N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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